molecular formula C10H13NO3S B13523587 3-(4-(Methylsulfonyl)phenoxy)azetidine

3-(4-(Methylsulfonyl)phenoxy)azetidine

Cat. No.: B13523587
M. Wt: 227.28 g/mol
InChI Key: XJQMGQZKZIXLCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Methylsulfonyl)phenoxy)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methylsulfonyl group attached to a phenoxy group, which is further connected to an azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to the compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Methylsulfonyl)phenoxy)azetidine typically involves the reaction of 4-(methylsulfonyl)phenol with azetidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by nucleophilic substitution with an azetidine derivative . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Methylsulfonyl)phenoxy)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-(4-(Methylsulfonyl)phenoxy)azetidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(Methylsulfonyl)phenoxy)azetidine involves its interaction with specific molecular targets. The azetidine ring’s strain and the presence of the methylsulfonyl group contribute to its reactivity. The compound can form covalent bonds with target proteins or enzymes, leading to inhibition or modulation of their activity. The phenoxy group enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(Methylsulfonyl)phenoxy)azetidine stands out due to its four-membered ring structure, which imparts unique reactivity and stability. The presence of the methylsulfonyl group further enhances its chemical properties, making it a valuable compound in various research and industrial applications .

Biological Activity

3-(4-(Methylsulfonyl)phenoxy)azetidine is a chemical compound notable for its unique azetidine ring structure and the presence of a methylsulfonyl group, which enhances its solubility and reactivity. This compound has been studied for various biological activities, particularly in antimicrobial and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : CHNOS
  • Molecular Weight : Approximately 243.29 g/mol
  • Structural Features : The compound features an azetidine ring with a phenoxy group substituted at the para position by a methylsulfonyl moiety. This configuration contributes to its distinctive chemical properties.

Antimicrobial Properties

Research indicates that azetidine derivatives, including this compound, exhibit significant antimicrobial activity against various bacterial strains. The presence of the methylsulfonyl group appears to enhance this activity, making it a candidate for further exploration in antimicrobial applications.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

The exact mechanism through which this compound exerts its biological effects is still being elucidated. However, it is believed that the compound interacts with specific molecular targets in microbial cells, disrupting essential functions and leading to cell death.

Case Studies and Research Findings

In a recent study focused on the synthesis and evaluation of various azetidine derivatives, this compound was identified as having promising activity against resistant bacterial strains. The study highlighted its potential as a lead compound for developing new antimicrobial agents.

Case Study Summary :

  • Objective : Evaluate the antimicrobial efficacy of azetidine derivatives.
  • Methodology : In vitro testing against common bacterial pathogens.
  • Findings : this compound showed lower MIC values compared to other tested compounds, indicating superior activity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted.

Table 2: Comparison of Azetidine Derivatives

Compound NameStructural FeaturesUnique Properties
3-(4-(Trifluoromethyl)phenoxy)azetidineContains trifluoromethyl groupExhibits enhanced lipophilicity
3-(4-(Benzyloxy)phenoxy)azetidineBenzyloxy group provides different propertiesKnown for selective estrogen receptor modulation
3-(4-Hydroxyphenoxy)azetidineHydroxy group increases polarityPotential use in drug formulations requiring higher solubility

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

3-(4-methylsulfonylphenoxy)azetidine

InChI

InChI=1S/C10H13NO3S/c1-15(12,13)10-4-2-8(3-5-10)14-9-6-11-7-9/h2-5,9,11H,6-7H2,1H3

InChI Key

XJQMGQZKZIXLCZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)OC2CNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.